molecular formula C17H22N4 B6445163 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine CAS No. 2548986-19-0

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine

Cat. No.: B6445163
CAS No.: 2548986-19-0
M. Wt: 282.4 g/mol
InChI Key: ZKAZGKBCHCTLCO-UHFFFAOYSA-N
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Description

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Chemical Reactions Analysis

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine involves the activation of specific ion channels. It selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are cation channels mainly permeable to calcium ions. This activation leads to various cellular effects, including neurite growth and neuroprotection .

Comparison with Similar Compounds

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific activation of TRPC channels and its potential neuroprotective effects.

Properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-13-5-4-6-16(15(13)3)20-7-9-21(10-8-20)17-12-18-11-14(2)19-17/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAZGKBCHCTLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=CN=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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